molecular formula C21H25BrN2O2 B11393873 4-bromo-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide

4-bromo-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11393873
M. Wt: 417.3 g/mol
InChI Key: DNJJZKXNABTVLM-UHFFFAOYSA-N
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Description

4-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromo group, a dimethylamino group, and an oxolan-2-yl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE can be achieved through a multi-step process involving the following key steps:

    Amidation: The formation of the benzamide core can be accomplished by reacting the bromo-substituted intermediate with an amine derivative under appropriate conditions.

    Dimethylation: The dimethylamino group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

    Oxolan-2-yl Substitution: The oxolan-2-yl group can be attached via a nucleophilic substitution reaction, where the appropriate oxolane derivative is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the bromo group is replaced by a different substituent.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while oxidation may produce a corresponding ketone or aldehyde.

Scientific Research Applications

4-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 4-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The dimethylamino group can facilitate binding to proteins or enzymes, while the bromo group may participate in halogen bonding or other non-covalent interactions. The oxolan-2-yl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-N,N-DIMETHYLANILINE: This compound lacks the oxolan-2-yl group and has different reactivity and applications.

    4-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}BENZAMIDE: This compound lacks the oxolan-2-yl group, which may affect its solubility and bioavailability.

Uniqueness

4-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of the oxolan-2-yl group, which can enhance its solubility and bioavailability compared to similar compounds

Properties

Molecular Formula

C21H25BrN2O2

Molecular Weight

417.3 g/mol

IUPAC Name

4-bromo-N-[[4-(dimethylamino)phenyl]methyl]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H25BrN2O2/c1-23(2)19-11-5-16(6-12-19)14-24(15-20-4-3-13-26-20)21(25)17-7-9-18(22)10-8-17/h5-12,20H,3-4,13-15H2,1-2H3

InChI Key

DNJJZKXNABTVLM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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